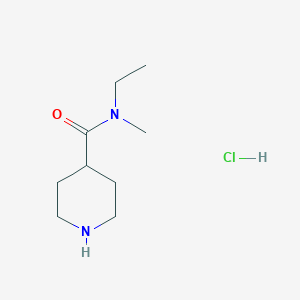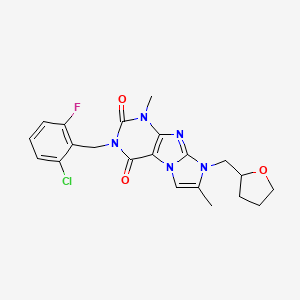
C21H21ClFN5O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C21H21ClFN5O3 Cetirizine . Cetirizine is a second-generation antihistamine commonly used to treat allergic reactions such as hay fever, dermatitis, and urticaria (hives). It is known for its effectiveness in reducing symptoms like itching, redness, and swelling by blocking histamine H1 receptors .
準備方法
Synthetic Routes and Reaction Conditions
Cetirizine is synthesized through a multi-step process involving the reaction of 4-chlorobenzhydryl piperazine with ethyl chloroacetate, followed by hydrolysis to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of Cetirizine involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as crystallization and chromatography are employed to achieve high purity levels .
化学反応の分析
Types of Reactions
Cetirizine undergoes various chemical reactions, including:
Oxidation: Cetirizine can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: Cetirizine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and acids (hydrochloric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
科学的研究の応用
Cetirizine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular processes and immune responses.
Medicine: Extensively used in clinical research for treating allergic conditions and exploring new therapeutic uses.
作用機序
Cetirizine exerts its effects by selectively blocking histamine H1 receptors, which are involved in mediating allergic reactions. By preventing histamine from binding to these receptors, Cetirizine reduces symptoms such as itching, swelling, and redness. The molecular targets include peripheral H1 receptors, and the pathways involved are primarily related to the inhibition of histamine-induced signaling .
類似化合物との比較
Similar Compounds
Loratadine: Another second-generation antihistamine with similar uses but less sedative effects.
Fexofenadine: Known for its non-sedative properties and used for similar allergic conditions.
Diphenhydramine: A first-generation antihistamine with more pronounced sedative effects.
Uniqueness
Cetirizine is unique among second-generation antihistamines due to its balance of efficacy and minimal sedative effects. It is also notable for its rapid onset of action and long duration of effect, making it a preferred choice for many patients .
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O3/c1-12-9-27-17-18(24-20(27)26(12)10-13-5-4-8-31-13)25(2)21(30)28(19(17)29)11-14-15(22)6-3-7-16(14)23/h3,6-7,9,13H,4-5,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTGSDZNYFCWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2820432.png)
![4-(morpholine-4-sulfonyl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2820435.png)
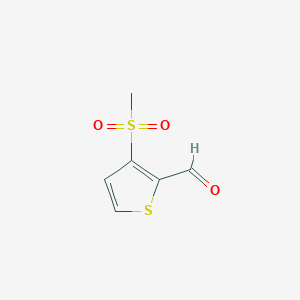
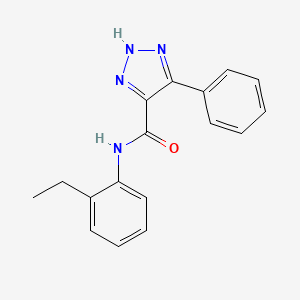
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2820439.png)
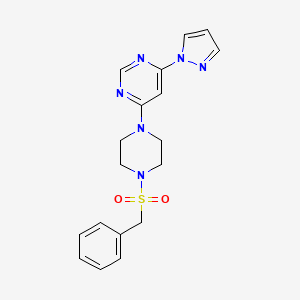
![5-chloro-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2820441.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2820444.png)
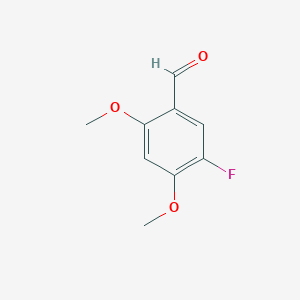
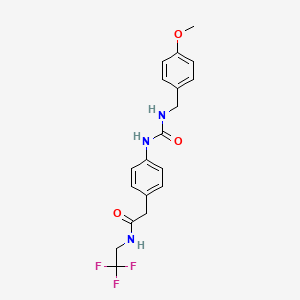
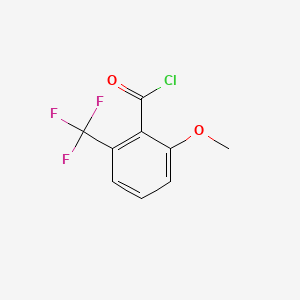
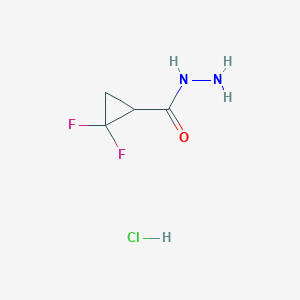
![(E)-2-(2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820452.png)
